Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate
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Overview
Description
Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate is a chemical compound that features a lithium ion paired with a sulfinic acid derivative This compound is notable for its unique structural properties, which include a trifluoromethyl group attached to a benzene ring via a sulfinic acid linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate typically involves the following steps:
Starting Materials: The synthesis begins with 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinic acid.
Lithiation: The benzenesulfinic acid derivative is treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, under controlled conditions to form the lithium salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure consistent quality and yield, often incorporating advanced purification techniques such as chromatography or distillation to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonic acid.
Reduction: 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenethiol.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for introducing trifluoromethyl groups into aromatic compounds, which can significantly alter the physical and chemical properties of the resulting molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. Its derivatives may serve as probes or inhibitors in enzymatic studies, helping to elucidate the roles of specific enzymes in metabolic pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate involves its interaction with molecular targets through its sulfinic acid and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The lithium ion may also play a role in stabilizing the compound or facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonic acid
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenethiol
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzene
Uniqueness
Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate is unique due to the presence of both lithium and trifluoromethyl groups. This combination imparts distinctive reactivity and stability, making it particularly useful in applications where both properties are desirable. Compared to similar compounds, it offers enhanced solubility and reactivity, which can be advantageous in various chemical and industrial processes.
Properties
IUPAC Name |
lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2S.Li/c1-9(2,10(11,12)13)7-3-5-8(6-4-7)16(14)15;/h3-6H,1-2H3,(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZVSMRDCJXVMZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=CC=C(C=C1)S(=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3LiO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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